Synthesis of 4'-Aminobenzanilide from p-Nitrobenzoyl Chloride: A Technical Guide
Synthesis of 4'-Aminobenzanilide from p-Nitrobenzoyl Chloride: A Technical Guide
Introduction
4'-Aminobenzanilide is a valuable chemical intermediate used in the synthesis of various dyes, polymers, and pharmaceutical compounds. Its structure, featuring a benzanilide core with a terminal amino group, makes it a versatile building block for introducing amide functionality and a reactive site for further chemical modifications. This technical guide provides an in-depth overview of a reliable two-step synthetic route starting from p-nitrobenzoyl chloride. The synthesis involves an initial acylation reaction to form an amide bond, followed by the selective reduction of a nitro group. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, comparative data, and workflow visualizations.
Overall Synthetic Pathway
The synthesis of 4'-aminobenzanilide from p-nitrobenzoyl chloride is typically achieved in two primary steps:
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Step 1: Acylation of Aniline: p-Nitrobenzoyl chloride is reacted with aniline to form the intermediate, 4-nitrobenzanilide. This is a standard Schotten-Baumann type reaction.
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Step 2: Reduction of 4-Nitrobenzanilide: The nitro group of the intermediate is reduced to an amine, yielding the final product, 4'-aminobenzanilide. Several methods can be employed for this transformation, with catalytic hydrogenation and chemical reduction using stannous chloride being the most common.
Figure 1: Two-step synthesis pathway from p-nitrobenzoyl chloride to 4'-aminobenzanilide.
Part 1: Synthesis of 4-Nitrobenzanilide (Acylation)
This step involves the nucleophilic acyl substitution reaction between the highly reactive p-nitrobenzoyl chloride and aniline. The reaction is typically fast and proceeds with high yield.
Experimental Protocol
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in a suitable solvent such as benzene or toluene.
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Reagent Addition: Slowly add a solution of p-nitrobenzoyl chloride (1.05 equivalents) in the same solvent to the aniline solution at room temperature. An exothermic reaction may be observed.
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Reaction: Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the resulting precipitate (4-nitrobenzanilide) is collected by filtration.
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Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. The product is often pure enough for the next step, but can be recrystallized if necessary. A sample refluxed with two equivalents of aniline in benzene gives 4-nitrobenzanilide in almost quantitative yield.[1]
Quantitative Data: Acylation Reaction
| Parameter | Value/Condition | Reference |
| Reactants | p-Nitrobenzoyl chloride, Aniline | [1] |
| Solvent | Benzene, Toluene | [1][2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-4 hours | N/A |
| Typical Yield | Near quantitative | [1] |
Part 2: Synthesis of 4'-Aminobenzanilide (Nitro Reduction)
The reduction of the nitro group in 4-nitrobenzanilide to an amine is a critical step. The choice of method depends on available equipment, scale, and safety considerations. Below are protocols for two widely used and effective methods.
Figure 2: General experimental workflow for the reduction of 4-nitrobenzanilide.
Method A: Catalytic Hydrogenation
This method is clean, often high-yielding, and avoids the use of stoichiometric heavy metal reagents. It requires a hydrogen source and a specialized hydrogenation apparatus.
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Reaction Setup: In a hydrogenation flask (e.g., a Parr shaker bottle), dissolve 4-nitrobenzanilide (1 equivalent) in a suitable solvent like ethanol or methanol.[2][3]
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Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C, 50% wet) to the solution.[3]
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Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen and then fill with hydrogen gas (a balloon or cylinder can be used).[3]
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Reaction: Vigorously stir the mixture under a hydrogen atmosphere at room temperature (20-25 °C) for 2-6 hours.[3]
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Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[3] Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water during handling and disposal.[3]
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Isolation: Wash the filter cake with a small amount of the solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4'-aminobenzanilide.[3]
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Purification: The product is often of high purity but can be further purified by recrystallization if needed.[3]
Method B: Stannous Chloride (SnCl₂) Reduction
This classical method uses a strong reducing agent in an acidic medium and is a reliable alternative when catalytic hydrogenation equipment is not available.[3]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzanilide (1 equivalent) in ethanol.[2][3]
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Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution, followed by concentrated hydrochloric acid (HCl).[3]
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Reaction: Heat the mixture to reflux (or 70 °C) and maintain for 2-4 hours, with stirring.[2][3]
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Work-up (Basification): After cooling to room temperature, pour the reaction mixture into ice water. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxide.[3]
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Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate (e.g., 3 x 25 mL).[3]
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Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4'-aminobenzanilide.[3]
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Purification: The crude product can be purified by column chromatography or recrystallization.[3]
Comparative Data of Reduction Methods
The following table summarizes key parameters for the two reduction protocols, allowing for a direct comparison.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Stannous Chloride (SnCl₂) |
| Primary Reagents | H₂ gas, Palladium on Carbon (Pd/C) | Tin(II) chloride dihydrate (SnCl₂·2H₂O), HCl |
| Solvent | Ethanol, Methanol | Ethanol |
| Temperature | Room Temperature (20-25 °C) | 30 °C to Reflux |
| Reaction Time | 2-6 hours | 2-4 hours |
| Typical Yield | >90% | 70-85% |
| Work-up Complexity | Low (Filtration of catalyst) | Moderate (Basification, extraction, filtration of tin salts) |
| Safety Considerations | Handling of H₂ gas and pyrophoric catalyst | Use of concentrated acid and base |
Data adapted from protocols for a similar reduction of 4-nitrobenzaldehyde.[3]
